4-(Hydroxymethyl)pyrrolidin-2-one

Descripción

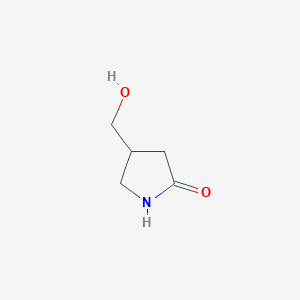

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(hydroxymethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-3-4-1-5(8)6-2-4/h4,7H,1-3H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOFYLXSANIPND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570538 | |

| Record name | 4-(Hydroxymethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64320-89-4 | |

| Record name | 4-(Hydroxymethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(hydroxymethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategic Approaches

Classical and Contemporary Chemical Synthesis Routes

The construction of the pyrrolidinone ring is a fundamental step in the synthesis of 4-(hydroxymethyl)pyrrolidin-2-one. Various classical and modern methods have been developed to achieve this, often involving condensation and cyclization reactions.

Condensation and Cyclization Processes for Pyrrolidinone Ring Formation

The formation of the pyrrolidinone ring can be achieved through various condensation and cyclization strategies. One common approach involves the cyclization of γ-amino acids or their derivatives. For instance, the cyclization of malonamides can lead to the formation of the pyrrolidinone core. researchgate.net Another method involves the reaction of N-Boc-amino acids with Meldrum's acid, followed by cyclization to form pyrrolidine-2,4-diones, which can then be further modified. uitm.edu.my

Multi-component reactions also offer an efficient route to pyrrolidinones. researchgate.net These reactions, where two or more molecules combine to form a new ring, can simplify synthetic sequences. The Ugi reaction, a well-known multi-component reaction, can be adapted to produce complex pyrrolidinone structures. researchgate.net Additionally, intramolecular cyclization of nitrilium ions generated from oximes via the Beckmann rearrangement provides another pathway to the pyrrolidinone ring. researchgate.net

Recent advancements include electrochemical methods for the synthesis of pyrrolidines from amino alcohols, offering a mild and economical alternative to traditional methods. nih.govrsc.orgresearchgate.net Photo-promoted ring contraction of pyridines has also emerged as a novel strategy to access the pyrrolidine (B122466) skeleton. osaka-u.ac.jpnih.gov

Stereoselective and Asymmetric Synthesis Strategies

The biological activity of many compounds containing the this compound scaffold is highly dependent on their stereochemistry. Therefore, the development of stereoselective and asymmetric synthetic methods is of paramount importance. mdpi.com

Asymmetric 1,3-Dipolar Cycloaddition Reactions

Asymmetric 1,3-dipolar cycloaddition reactions are powerful tools for the enantioselective synthesis of pyrrolidines. rsc.orgacs.org This method typically involves the reaction of an azomethine ylide with a dipolarophile. osaka-u.ac.jpnih.govrsc.org The stereochemical outcome of these reactions can be controlled by using chiral catalysts or auxiliaries. rsc.orgnih.gov For instance, the use of chiral N-tert-butanesulfinylazadienes as dipolarophiles in reactions with azomethine ylides, catalyzed by silver carbonate, allows for the highly diastereoselective synthesis of densely substituted pyrrolidines. acs.orgchemistryviews.orgua.es The versatility of this approach allows for the generation of multiple stereocenters in a single step. acs.orgchemistryviews.orgnih.gov

Approaches from Chiral Precursors (e.g., S-pyroglutamic acid, (S)-diethylmalate)

A widely employed strategy for the asymmetric synthesis of this compound and its derivatives involves starting from readily available chiral precursors. nih.gov S-pyroglutamic acid is a particularly popular starting material due to its inherent chirality and functional groups that allow for various modifications. nih.gov For example, new classes of optically active 2-pyrrolidinones have been synthesized by derivatizing S-pyroglutamic acid at positions 1 and 5. nih.gov The synthesis of (S)-5-(hydroxymethyl)-2-pyrrolidinone from pyroglutamic acid has also been reported. researchgate.netshokubai.org

Another key chiral precursor is (S)-malic acid, which has been utilized in the stereoselective synthesis of (S)-4-hydroxy-2-pyrrolidinone. researchgate.net The use of such chiral pool starting materials ensures the transfer of chirality to the final product. nih.gov

Stereoselective Alkylation and Electrophilic Aminations

Stereoselective alkylation of pyrrolidinone enolates is a common method for introducing substituents at the α-position. acs.org The stereochemistry of the newly formed center can be controlled by using chiral auxiliaries or catalysts. Asymmetric allylic alkylation has been successfully used to create stereogenic quaternary centers in the synthesis of enantioenriched 2,2-disubstituted pyrrolidines. nih.govnih.gov

Electrophilic amination involves the reaction of a carbanion with an electrophilic nitrogen source to form a carbon-nitrogen bond. wikipedia.org This method can be used to introduce an amino group into the pyrrolidinone ring. The use of chiral reagents or catalysts can render these reactions enantioselective. wikipedia.org For instance, the direct C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole has been demonstrated as a key step in the stereoselective synthesis of highly functionalized pyrrolidines. acs.org

Hydroxymethylation and Targeted Functionalization Techniques

The introduction of the hydroxymethyl group at the C4 position of the pyrrolidinone ring is a crucial step in the synthesis of the target compound. This can be achieved through various hydroxymethylation and functionalization techniques.

One approach is the regio- and stereoselective hydroxylation of a pre-formed pyrrolidinone ring using biocatalysts. For example, the microorganism Sphingomonas sp. HXN-200 has been shown to hydroxylate N-substituted pyrrolidin-2-ones to afford (S)-N-substituted 4-hydroxy-pyrrolidin-2-ones with high enantiomeric excess. nih.gov

Alternatively, the hydroxymethyl group can be introduced by reducing a corresponding carboxylic acid or ester derivative. For instance, the reduction of a pyrrolidine-2,4-dione (B1332186) with sodium borohydride (B1222165) can yield a 4-hydroxypyrrolidin-2-one. uitm.edu.my Further functionalization can be achieved through various reactions, such as the conversion of the hydroxyl group to other functionalities or the introduction of substituents at other positions of the pyrrolidinone ring. rsc.org

Interactive Data Tables

Table 1: Key Synthetic Strategies for this compound

| Strategy | Description | Key Features |

| Condensation & Cyclization | Formation of the pyrrolidinone ring from acyclic precursors. | Employs γ-amino acids, malonamides, or multi-component reactions. researchgate.netuitm.edu.myresearchgate.net |

| Asymmetric 1,3-Dipolar Cycloaddition | Enantioselective synthesis of pyrrolidines using azomethine ylides. | High stereocontrol, formation of multiple stereocenters. rsc.orgacs.orgnih.gov |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. | Inherits chirality from precursors like S-pyroglutamic acid or (S)-malic acid. researchgate.netnih.govnih.gov |

| Stereoselective Alkylation/Amination | Introduction of substituents at specific positions with stereocontrol. | Utilizes chiral auxiliaries or catalysts for high stereoselectivity. acs.orgnih.govwikipedia.org |

| Biocatalytic Hydroxylation | Regio- and stereoselective introduction of the hydroxyl group. | Employs microorganisms for "green" and highly selective transformations. nih.gov |

Table 2: Comparison of Starting Materials for Asymmetric Synthesis

| Starting Material | Advantages | Disadvantages | Representative Syntheses |

| S-Pyroglutamic Acid | Readily available, inherent chirality, versatile functional groups. | May require multiple steps for modification. | Synthesis of optically active 2-pyrrolidinones. nih.govresearchgate.net |

| (S)-Malic Acid | Commercially available, well-defined stereochemistry. | Can involve protection/deprotection steps. | Synthesis of (S)-4-hydroxy-2-pyrrolidinone. researchgate.net |

| N-Boc-amino acids | Versatile starting points for various pyrrolidinone derivatives. | Requires protection and activation steps. | Meldrum's acid-mediated synthesis of pyrrolidine-2,4-diones. uitm.edu.my |

One-Pot Synthetic Procedures

While direct one-pot synthetic procedures for this compound are not extensively documented in the literature, efficient one-pot methodologies have been developed for its isomer, 5-(hydroxymethyl)pyrrolidin-2-one. One notable method involves the reaction of amide or thioamide dianions with epibromohydrin (B142927). This process provides a regioselective and scalable route to 5-(hydroxymethyl)pyrrolidin-2-ones, also known as pyroglutaminols.

The procedure generates amide dianions from N-arylacetamides using n-butyllithium in tetrahydrofuran. These dianions then undergo cyclization with epibromohydrin to yield the desired 5-substituted products in high yields. The reaction demonstrates broad substrate compatibility, accommodating various electron-donating and electron-withdrawing groups on the N-aryl substituent. nih.gov This method is significant as it avoids multi-step processes that often suffer from lower regioselectivity. nih.gov

The table below summarizes the results for the synthesis of various 1-aryl-5-(hydroxymethyl)pyrrolidin-2-ones using this one-pot procedure. nih.gov

| N-Aryl Substituent | Product | Yield (%) |

| Phenyl | 1-Phenyl-5-(hydroxymethyl)pyrrolidin-2-one | 60 |

| 4-Methoxyphenyl | 1-(4-Methoxyphenyl)-5-(hydroxymethyl)pyrrolidin-2-one | 65 |

| 4-Chlorophenyl | 1-(4-Chlorophenyl)-5-(hydroxymethyl)pyrrolidin-2-one | 58 |

| 1-Naphthyl | 1-(1-Naphthyl)-5-(hydroxymethyl)pyrrolidin-2-one | 55 |

| This data is derived from a study on the synthesis of 5-(hydroxymethyl)pyrrolidin-2-ones. nih.gov |

Biotechnological and Enzymatic Synthesis Approaches

Biotechnological and enzymatic strategies offer promising, environmentally friendly alternatives to traditional chemical synthesis for producing pyrrolidinone derivatives. These methods often proceed under mild conditions and can exhibit high selectivity. lbl.gov While a direct enzymatic synthesis of this compound is not prominent, related approaches highlight the potential of biocatalysis in this area.

For instance, researchers at the Joint BioEnergy Institute (JBEI) have engineered a biological pathway for producing the parent compound, 2-pyrrolidone. lbl.gov This method uses a genetically modified host cell to convert glutamate (B1630785) to 2-pyrrolidone via sequential enzymatic reactions, achieving a conversion rate of approximately 25%. lbl.gov Such pathways for producing the core pyrrolidinone structure could be adapted and expanded by incorporating additional enzymatic steps, like hydroxylation, to generate substituted derivatives. lbl.govresearchgate.net

Furthermore, enzymatic resolution is a key technique for obtaining enantiomerically pure pyrrolidinones. A practical synthesis for a trans-4,5-disubstituted 2-pyrrolidinone (B116388) was developed using the immobilized Lipase Novozym 435 for the effective resolution of an N-acetoxymethyl pyrrolidinone intermediate. lookchem.com This demonstrates the utility of enzymes in achieving high stereochemical control in pyrrolidinone synthesis. lookchem.com

Cytochrome P450-Mediated Hydroxylation for Metabolite Synthesis

Cytochrome P450 (CYP) enzymes are highly versatile biocatalysts capable of performing difficult chemical transformations, including the regio- and stereoselective hydroxylation of C-H bonds. nih.govnih.gov This capability is particularly valuable for synthesizing drug metabolites, which often involve hydroxylation.

A pertinent example is the biotechnological synthesis of 4′-hydroxymethyl-α-pyrrolidinohexanophenone (HO-MPHP), a major metabolite of the designer drug MPHP. nih.gov This process utilizes a fission yeast strain (Schizosaccharomyces pombe) that is genetically engineered to express human cytochrome P450 2D6 (CYP2D6) and human CYP reductase. nih.gov The CYP2D6 enzyme specifically catalyzes the hydroxylation of the methyl group on the phenyl ring of MPHP to a hydroxymethyl group, yielding the desired metabolite. nih.gov This biotechnological approach proved to be a versatile alternative to more complex multi-step chemical syntheses, producing the metabolite with high purity (>99%) and a good yield. nih.gov

The table below outlines the key parameters of this P450-mediated metabolite synthesis. nih.gov

| Parameter | Details |

| Biocatalyst | Fission yeast (S. pombe) co-expressing human CYP2D6 and CYP reductase |

| Substrate | 1-(4-Methylphenyl)-2-pyrrolidin-1-ylhexan-1-one (MPHP) |

| Reaction | Benzylic hydroxylation |

| Product | 4′-Hydroxymethyl-α-pyrrolidinohexanophenone (HO-MPHP) |

| Yield | 55% |

| Purity | >99% |

| This data is derived from the biotechnological synthesis of a hydroxymethylated MPHP metabolite. nih.gov |

Mechanistic Investigations of Synthesis Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and expanding their scope.

In the context of chemical synthesis, the one-pot reaction to form 5-(hydroxymethyl)pyrrolidin-2-ones from amide dianions and epibromohydrin is proposed to proceed via a specific pathway. nih.gov The mechanism initiates with the nucleophilic attack of the dianion at the bromine-bearing carbon of epibromohydrin. This is followed by an intramolecular cyclization, where the nitrogen attacks the epoxide ring, leading to the formation of the five-membered pyrrolidinone ring with the hydroxymethyl group at the 5-position. nih.gov

For biotechnological routes, the mechanism of C-H hydroxylation by cytochrome P450 enzymes is well-studied. nih.govnih.gov The catalytic cycle involves the activation of molecular oxygen by the heme iron center of the enzyme. This process generates a highly reactive ferryl-oxo (FeIV=O) species with a porphyrin π-radical cation, often referred to as Compound I. nih.gov This potent oxidizing agent is responsible for abstracting a hydrogen atom from the substrate's C-H bond, creating a transient substrate radical. This is followed by a rapid, often barrierless, "rebound" of the hydroxyl group from the enzyme's active site to the substrate radical, resulting in the hydroxylated product. nih.gov Multi-scale simulations of P450-catalyzed reactions on pyrrolidine derivatives confirm that the enzyme's active site selectively hydroxylates a specific C-H bond to form the hydroxylated intermediate. nih.gov

Chemical Reactivity and Derivatization for Enhanced Biological Activity

Strategies for Structural Diversification and Analog Generation

Structural diversification of the 4-(hydroxymethyl)pyrrolidin-2-one core is crucial for developing new chemical entities with tailored pharmacological profiles. Key strategies involve modifying the pyrrolidinone ring through substitutions and introducing varied chemical groups to explore new interactions with biological targets.

The pyrrolidinone ring serves as a versatile template for structural modifications. The secondary amine within the lactam ring is a common site for N-substitution, allowing for the attachment of various alkyl, aryl, and functionalized side chains. For instance, N-benzylation has been used in the synthesis of optically active 2-pyrrolidinones. nih.gov Reductive amination is another effective method, utilized to introduce substituents by reacting the pyrrolidine (B122466) nitrogen with various aldehydes. nih.gov This approach was employed in the synthesis of a series of inhibitors where 2-(hydroxymethyl)pyrrolidine was reacted with different benzaldehyde (B42025) intermediates. nih.gov

Functionalization is not limited to the nitrogen atom. The carbon backbone of the pyrrolidinone ring can also be modified. While this compound already possesses a key substituent, further alterations can be made. A novel approach for creating functionalized pyrrolidines involves the photo-promoted ring contraction of pyridines using silylborane, which produces pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton, offering a unique pathway to novel analogs. nih.gov

Table 1: Examples of N-Substitution and Ring Functionalization Reactions

| Starting Material | Reagent(s) | Reaction Type | Product Type | Ref. |

|---|---|---|---|---|

| 2-(Hydroxymethyl)pyrrolidine | Benzaldehyde derivatives | Reductive Amination | N-substituted pyrrolidine derivatives | nih.gov |

| Methyl S-pyroglutamate | 1-(Benzyloxy)-4-(bromomethyl) benzene | N-Benzylation | N-benzyl-2-pyrrolidinone derivative | nih.gov |

| Pyridine | Silylborane | Photo-promoted Ring Contraction | Pyrrolidine derivative with 2-azabicyclo[3.1.0]hex-3-ene skeleton | nih.gov |

The introduction of diverse chemical moieties, particularly heterocyclic systems like imidazole (B134444), is a well-established strategy to enhance biological activity. The imidazole ring, with its unique electronic and hydrogen-bonding capabilities, can be pivotal for interactions with biological targets. nih.govresearchgate.net

Synthetic strategies have been developed to incorporate the imidazole moiety into the pyrrolidinone structure. nih.gov One such method starts from S-pyroglutamic acid, a natural chiral synthon, to create optically active 2-pyrrolidinones with an imidazole ring attached at the C-5 position. nih.gov Another approach involves the oxidation of a precursor like (S)-prolinol to an aldehyde, which then undergoes condensation with glyoxal (B1671930) and ammonia (B1221849) to form the imidazole ring, subsequently attached to the pyrrolidinone scaffold. nih.gov These synthetic routes allow for the generation of complex molecules that combine the pharmacophoric features of both the pyrrolidinone template and the imidazole group. nih.govresearchgate.net

Targeted Chemical Transformations

Targeted chemical transformations of the functional groups present in this compound—the lactam and the primary alcohol—are fundamental to creating derivatives with specific properties. These reactions leverage the inherent reactivity of the molecule to build complexity and fine-tune its characteristics.

The lactam (cyclic amide) in the pyrrolidinone ring is susceptible to nucleophilic acyl substitution, although it is generally less reactive than its acyclic counterparts due to ring strain and electronics. This reaction involves a nucleophile attacking the carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of a leaving group to reform the carbonyl. masterorganicchemistry.com While ring-opening via this mechanism is possible under harsh conditions (e.g., strong acid or base), the lactam is relatively stable.

The primary hydroxyl group of the C4-hydroxymethyl substituent is readily derivatized through esterification. This classic reaction, typically involving an acid chloride or anhydride (B1165640) under basic conditions or a carboxylic acid under acidic catalysis, allows for the introduction of a wide variety of acyl groups. This modification can significantly alter the lipophilicity and pharmacokinetic properties of the parent molecule. For example, the synthesis of related compounds has involved the esterification of hydroxyl groups as a key step in building more complex structures. researchgate.net

The functional groups of this compound can undergo both reduction and oxidation. The lactam carbonyl can be reduced to a pyrrolidine, typically using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the amide to an amine, fundamentally altering the scaffold.

Conversely, the hydroxymethyl group is susceptible to oxidation. An efficient method for the oxidative cleavage of pyrrolidine-2-methanols to the corresponding γ-lactams has been described using an organocatalyst and an oxidant like Oxone. jst.go.jp This suggests that the hydroxymethyl group at the C4 position could potentially be oxidized to a carboxylic acid under appropriate conditions. The oxidation of similar alcohol groups in pyrrolidine structures, such as the conversion of (S)-prolinol to the corresponding aldehyde using Dess–Martin periodinane, is also a well-documented transformation. nih.gov

Table 2: Summary of Reductive and Oxidative Transformations

| Functional Group | Transformation | Reagent(s) | Product Functional Group | Ref. |

|---|---|---|---|---|

| Lactam Carbonyl | Reduction | Lithium aluminum hydride (LiAlH₄) | Amine (Pyrrolidine) | nih.gov |

| Hydroxymethyl | Oxidation | Dess–Martin periodinane | Aldehyde | nih.gov |

The acid-base properties of this compound are dictated by its functional groups. The hydroxyl group of the C4-substituent is weakly acidic, similar to other primary alcohols, and can be deprotonated by a strong base to form an alkoxide. This alkoxide can then act as a nucleophile.

Structure-Activity Relationship (SAR) Studies of Derivatives

The pyrrolidin-2-one scaffold, particularly when functionalized with a hydroxymethyl group, serves as a valuable starting point for the development of novel therapeutic agents. Structure-activity relationship (SAR) studies, which systematically modify the chemical structure to observe the effect on biological activity, have been instrumental in optimizing the potency and selectivity of these derivatives. The pyrrolidine ring is a favored scaffold in medicinal chemistry due to its three-dimensional nature, which allows for thorough exploration of pharmacophore space. nih.gov

Research has demonstrated that modifications to the core structure of this compound and its analogs can lead to significant changes in their interaction with biological targets. These studies are crucial for designing compounds with improved efficacy.

One area of significant research has been on derivatives of the closely related 2-(hydroxymethyl)pyrrolidine scaffold as dual inhibitors of sphingosine (B13886) kinase 1 and 2 (SphK1 and SphK2), enzymes involved in cell signaling pathways. nih.gov SAR studies revealed that the 2-(hydroxymethyl)pyrrolidine head group is highly preferred for potent inhibition. nih.gov Molecular modeling suggests that this moiety forms critical hydrogen bonds with key amino acid residues, such as Asp178 in SphK1, which is vital for substrate recognition. nih.gov This interaction provides a structural basis for the inhibitory activity. nih.gov

Further derivatization has focused on attaching various lipophilic tails to the pyrrolidine core to enhance inhibitory action. nih.gov A series of analogs with different alkyl, aryl, and alkoxy substituents were synthesized and evaluated. nih.gov The findings indicate that the nature and length of the lipophilic tail significantly influence the inhibitory potency against both SphK1 and SphK2.

For instance, in a study of 2-(hydroxymethyl)pyrrolidine derivatives, compound 22d , which features a dodecyl tail, was identified as a potent dual inhibitor. nih.gov Molecular modeling showed that the dodecyl tail adopts a "J-shape" conformation within the binding pocket, similar to the natural substrate, sphingosine. nih.gov This highlights the importance of the tail's length and flexibility in achieving maximal inhibitory activity. nih.gov

Table 1: SAR of 2-(Hydroxymethyl)pyrrolidine Derivatives as SphK1/SphK2 Inhibitors nih.gov This interactive table summarizes the inhibitory constants (Ki) for selected derivatives against Sphingosine Kinase 1 and 2.

| Compound | R Group (Lipophilic Tail) | SphK1 Ki (µM) | SphK2 Ki (µM) |

|---|---|---|---|

| 1 | (R)-2-(3-(4-octylphenoxy)propoxy) | 0.0036 | - |

| 22d | Dodecyl | 0.679 | 0.951 |

In another line of research, SAR studies have been conducted on pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], an enzyme that confers resistance to aminoglycoside antibiotics like amikacin. nih.govnih.gov While the core scaffold in these studies is a pentamine rather than a pyrrolidin-2-one, the findings regarding substitutions on the pyrrolidine ring are relevant. These studies have shown that while truncations to the molecule lead to a loss of activity, modifying the functional groups at various positions has a significant impact on inhibitory properties. nih.govnih.gov

For example, alterations at the R1 position of the most active compounds, which involved replacing an S-phenyl moiety, generally led to reduced inhibitory activity, underscoring the importance of this specific group and its distance from the scaffold. nih.gov

Table 2: SAR of Pyrrolidine Pentamine Derivatives as AAC(6')-Ib Inhibitors nih.gov This interactive table shows the effect of substitutions on the ability of compounds to potentiate the activity of amikacin.

| Compound | R1 Substitution | R3 Substitution | R4 Substitution | R5 Substitution | Fold Potentiation |

|---|---|---|---|---|---|

| 2700.001 | S-phenyl | S-phenyl | S-hydroxymethyl | 4-phenylbutyl | >8 |

| 2700.003 | S-phenyl | S-phenyl | S-hydroxymethyl | S-benzyl | >8 |

The collective findings from these and other SAR studies demonstrate that the biological activity of pyrrolidin-2-one derivatives can be finely tuned. nih.gov Key structural elements, such as the hydroxymethyl group, the stereochemistry of the pyrrolidine ring, and the nature of substituents at various positions, all play critical roles in the interaction with specific biological targets. nih.govnih.gov This knowledge provides a rational basis for the future design of more potent and selective therapeutic agents based on the this compound scaffold. nih.govnih.gov

Advanced Applications in Pharmaceutical and Chemical Biology Research

Development of Novel Therapeutic Agents

The 4-(hydroxymethyl)pyrrolidin-2-one scaffold is integral to the synthesis of a wide range of therapeutic agents targeting numerous diseases. The pyrrolidine (B122466) ring can act as a proline mimic, while the hydroxymethyl group provides a site for further molecular elaboration, enabling the creation of potent and selective drug candidates.

Anti-Infective Agents (e.g., Antimicrobial, Antiviral, Antifungal, Antimalarial)

The pyrrolidine framework is a key component in the development of new anti-infective agents. Preliminary studies have indicated that derivatives of this compound exhibit antimicrobial properties against certain bacteria and fungi. The versatility of the pyrrolidine scaffold allows for its incorporation into molecules designed to combat a variety of infectious diseases, including those caused by viruses and parasites. nih.govuni.lu

A significant area of research is the targeting of bacterial cell wall synthesis. For instance, pyrrolidinedione-based compounds have been identified as novel, reversible inhibitors of MurA, an essential enzyme in the early stages of peptidoglycan biosynthesis. acs.org These inhibitors are effective against both wild-type MurA and fosfomycin-resistant strains, highlighting their potential to overcome existing antibiotic resistance mechanisms. acs.org The development of such compounds demonstrates the utility of the pyrrolidine core in designing antibiotics with new modes of action. acs.org Furthermore, broader studies on pyrrolidine derivatives have confirmed their potential as antibacterial, antifungal, antiviral, and antimalarial agents. uni.lu

Anti-Inflammatory and Analgesic Compounds

Derivatives of the pyrrolidine scaffold have shown significant promise as anti-inflammatory and analgesic agents. uni.lu Research has focused on their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). youtube.com

One study detailed the synthesis of a pyrrolidine derivative, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, which demonstrated notable inhibitory activity against both COX-1 and 5-LOX enzymes. youtube.com The inhibition of these enzymes is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). The findings suggest that compounds built upon the pyrrolidine structure could lead to safer and more effective treatments for inflammation and pain. youtube.com

Table 1: Inhibitory Activity of a Pyrrolidine Derivative Against Inflammatory Enzymes

| Enzyme | Concentration (µg/mL) | % Inhibition | IC₅₀ (µg/mL) |

|---|---|---|---|

| COX-1 | 1000 | 64.79% | 314 |

| 500 | 56.45% | ||

| 250 | 45.75% | ||

| 125 | 37.51% | ||

| 62.50 | 31.53% | ||

| 5-LOX | 1000 | 79.40% | 105 |

| 500 | 69.90% | ||

| 250 | 60.20% | ||

| 125 | 51.90% | ||

| 62.50 | 44.80% |

Data sourced from in vitro studies on ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate. youtube.com

Central Nervous System (CNS) Active Compounds (e.g., Anticonvulsant, Antianxiety, Antidepressant, Nootropic, Antiparkinsonian)

The this compound structure is a valuable pharmacophore for developing drugs that act on the central nervous system. Research indicates that the compound itself may possess neuroprotective properties, with studies suggesting it could protect neuronal cells from oxidative stress, a factor in neurodegenerative conditions like Alzheimer's disease. nih.gov It often serves as a precursor for more complex molecules targeting neurological disorders. nih.gov

The broader class of pyrrolidine derivatives has been investigated for various CNS activities, including anticonvulsant effects and the inhibition of cholinesterase, an enzyme targeted in Alzheimer's therapy. uni.lu For example, the pyrrolidine ring is a core component of CNS-active drugs like the antipsychotics Raclopride and Sulpiride. chemsrc.com Additionally, specific pyrrolidine-substituted carbazole (B46965) derivatives have demonstrated antiproliferative effects against human neuroblastoma cells (SH-SY5Y), indicating potential applications in neuro-oncology. uni.lu

Metabolic Disorder Therapeutics (e.g., Antidiabetic, α-Glucosidase and DPP-4 Inhibitors)

The pyrrolidine scaffold is a cornerstone in the design of therapeutics for metabolic disorders, particularly type 2 diabetes. nih.gov Many potent enzyme inhibitors for diabetes management are based on this structure, which can effectively mimic proline at the active sites of target enzymes. ingentaconnect.comingentaconnect.com

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 inhibitors are a class of oral antidiabetic drugs that work by preventing the breakdown of incretin (B1656795) hormones, which help regulate blood sugar. wikipedia.orgnih.gov Several potent DPP-4 inhibitors are built on a pyrrolidine framework. ingentaconnect.com A novel series of pyrrolidine-2-carbonitrile (B1309360) derivatives were developed and found to be powerful DPP-4 inhibitors. nih.gov One compound from this series, 17a, showed high inhibitory activity (IC₅₀ = 0.017 μM) and demonstrated significant blood glucose-lowering effects in animal models. nih.gov

α-Glucosidase and α-Amylase Inhibition: Another strategy for managing diabetes is to inhibit enzymes like α-glucosidase and α-amylase, which are responsible for breaking down carbohydrates in the gut. nih.govnih.gov Delaying carbohydrate digestion helps to control the rise in blood glucose after meals. nih.gov N-acetylpyrrolidine derivatives have been synthesized and shown to be effective inhibitors of α-glucosidase. nih.govmui.ac.ir For instance, the derivative N-(benzyl)-2-acetylpyrrolidine (4a) was a particularly potent inhibitor with an IC₅₀ value of 0.52 mM. nih.govmui.ac.ir Other research identified a 4-methoxy analogue of an N-Boc proline amide (3g) as a noteworthy dual inhibitor of α-amylase and α-glucosidase, with IC₅₀ values of 26.24 µg/mL and 18.04 µg/mL, respectively. nih.govnih.gov

Table 2: Inhibitory Activity of Pyrrolidine Derivatives Against Diabetes-Related Enzymes

| Compound Class | Target Enzyme | Most Potent Derivative | IC₅₀ Value |

|---|---|---|---|

| Pyrrolidine-2-carbonitriles | DPP-4 | Compound 17a | 0.017 µM |

| N-acetylpyrrolidines | α-Glucosidase | Compound 4a | 0.52 mM |

| N-Boc proline amides | α-Glucosidase | Compound 3g | 18.04 µg/mL |

| N-Boc proline amides | α-Amylase | Compound 3g | 26.24 µg/mL |

Data compiled from multiple studies. nih.govnih.govnih.govmui.ac.irnih.gov

Oncology Research (e.g., Anticancer, Antitumor)

The this compound scaffold is also leveraged in the search for new cancer therapies. Its utility often stems from its role as a precursor to enzyme inhibitors that can disrupt metabolic pathways essential for cancer cell growth and proliferation. nih.gov

A key area of this research involves the inhibition of sphingosine (B13886) kinases (SphK1 and SphK2). These enzymes produce sphingosine-1-phosphate (S1P), a signaling molecule implicated in cancer progression and metastasis. ingentaconnect.com Structure-activity relationship studies on inhibitors based on the 2-(hydroxymethyl)pyrrolidine head group have led to the development of potent dual SphK1/SphK2 inhibitors. ingentaconnect.com The 2-(hydroxymethyl)pyrrolidine moiety is crucial for binding within the active site of these kinases. ingentaconnect.com Furthermore, other pyrrolidine derivatives have been designed as antagonists for the CXCR4 receptor, which plays a role in tumor metastasis. One such compound showed a strong ability to block the receptor and inhibit processes related to cancer cell migration. uni.lu

Enzyme Inhibition and Modulation Studies

The this compound compound and its derivatives are pivotal tools for studying enzyme mechanisms and for developing potent inhibitors. The inherent structural features of the molecule, particularly the hydroxyl group and the lactam ring, facilitate strong interactions with the active sites of various enzymes. nih.gov

The hydroxyl group is particularly important as it can form hydrogen bonds with amino acid residues in an enzyme's active site, which enhances binding affinity and specificity. nih.gov This principle has been demonstrated in the development of inhibitors for a wide range of enzymes:

Sphingosine Kinases (SphK1/SphK2): The 2-(hydroxymethyl)pyrrolidine head group is vital for achieving dual inhibitory activity, forming key hydrogen bonds with aspartic acid and serine residues in the kinase active sites. ingentaconnect.com

MurA: Pyrrolidinedione derivatives serve as effective reversible inhibitors of this bacterial enzyme, offering a pathway to new antibiotics. acs.org

COX-1 and 5-LOX: As discussed previously, pyrrolidine-based compounds can inhibit these key enzymes in the inflammatory pathway. youtube.com

DPP-4 and α-Glucosidase: The pyrrolidine scaffold acts as a proline mimic, leading to potent inhibition of these enzymes crucial for diabetes therapy. nih.govnih.gov

Cholinesterases: Pyrrolidine derivatives have been explored as inhibitors of these enzymes in the context of Alzheimer's disease research. uni.lu

The ability to systematically modify the this compound structure allows researchers to probe structure-activity relationships, leading to a deeper understanding of enzyme function and the rational design of highly selective and potent therapeutic agents. ingentaconnect.com

Glycosidase Inhibitor Development and Evaluation

The pyrrolidine core is a well-established framework for the development of glycosidase inhibitors, which are compounds that interfere with the function of glycosidase enzymes. These enzymes are critical in various biological processes, and their inhibition has therapeutic implications. Research has shown that pyrrolidine-based structures can mimic the transition state of glycoside hydrolysis.

While direct studies on this compound as a glycosidase inhibitor are not extensively documented, closely related structures have demonstrated significant potential. For instance, chiral 4,5-cis-disubstituted pyrrolidin-2-ones, synthesized from a Baylis-Hillman adduct, have been successfully converted into 3-hydroxy-4-hydroxymethylpyrrolidine, a known glycosidase inhibitor. researchgate.net This highlights the utility of the hydroxymethyl-pyrrolidinone framework in accessing biologically active molecules. Further research has focused on multimeric pyrrolidine iminosugars as potent inhibitors of human α-galactosidase A (α-Gal A), an enzyme implicated in Fabry disease, demonstrating the versatility of the pyrrolidine scaffold in creating high-affinity enzyme inhibitors. frontiersin.org

Specific Enzyme Targeting

The this compound scaffold and its close structural relatives have been instrumental in the design of inhibitors for a range of specific enzyme targets. The pyrrolidine ring provides a rigid framework that can be appropriately functionalized to achieve high-affinity binding to the active sites of various enzymes.

N-acylethanolamine acid amidase (NAAA): NAAA is a key enzyme in the degradation of fatty acid ethanolamides like palmitoylethanolamide (B50096) (PEA), a lipid mediator with anti-inflammatory and analgesic properties. nih.govnih.gov Inhibiting NAAA is a promising strategy for treating pain and inflammation. nih.govfrontiersin.org Structure-activity relationship (SAR) studies on pyrrolidine amide derivatives have shown that this scaffold is crucial for inhibitory activity. nih.govnih.gov For example, a series of pyrrolidine amides were developed and evaluated as NAAA inhibitors, with some compounds showing low micromolar potency. nih.gov One potent inhibitor, compound 4g (E93), which features a rigid 4-phenylcinnamoyl group attached to the pyrrolidine core, was found to inhibit NAAA through a reversible and competitive mechanism. nih.gov

Sphingosine Kinase (SphK): Sphingosine kinases (SphK1 and SphK2) are critical enzymes in the synthesis of sphingosine-1-phosphate (S1P), a signaling lipid involved in cancer progression and immune responses. nih.govresearchgate.netnih.gov Consequently, SphK inhibitors are of significant therapeutic interest. While much of the research has focused on the 2-(hydroxymethyl)pyrrolidine head group, the findings underscore the importance of the hydroxymethyl-pyrrolidine scaffold in general. nih.gov This specific moiety has been identified as highly preferred for potent SphK1 inhibition. nih.gov Modifications of the lipophilic tail attached to this pyrrolidine scaffold have led to the development of dual SphK1/SphK2 inhibitors. nih.gov For instance, compound 22d from one such study emerged as the most potent dual inhibitor in its series. nih.govresearchgate.net

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in tissue remodeling and implicated in diseases like arthritis and cancer. benthamdirect.comingentaconnect.com The pyrrolidine scaffold is an excellent starting point for designing potent MMP inhibitors. benthamdirect.comingentaconnect.comnih.gov Synthetic inhibitors based on this structure, including acyl pyrrolidine derivatives, have demonstrated low nanomolar activity against certain MMP subclasses. benthamdirect.comingentaconnect.comnih.gov A series of novel pyrrolidine derivatives were synthesized and found to exhibit highly selective inhibition of MMP-2. nih.gov

Lipoxygenase (LOX): Lipoxygenases are enzymes involved in the metabolism of arachidonic acid to produce inflammatory mediators called leukotrienes. rsc.orgresearchgate.net Dual inhibition of cyclooxygenases (COX) and LOX is a rational approach for developing safer anti-inflammatory agents. nih.gov Research into pyrrolidine-2,5-dione derivatives has led to the discovery of new structural templates for dual COX/LOX inhibition. These compounds displayed a preference for COX-2 inhibition in the submicromolar to nanomolar range. nih.gov

Other Enzymes: The versatility of the pyrrolidin-2-one core is further demonstrated in its application for other enzyme targets. A compound featuring a 4-(1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one scaffold was identified as a potent inhibitor of Staphylococcus aureus enoyl-acyl carrier protein reductase (SaFabI), a key enzyme in bacterial fatty acid synthesis. nih.gov Optimization of this lead compound resulted in a candidate with significant therapeutic potential against MRSA infections. nih.gov Additionally, 1-(pyridin-4-yl)pyrrolidin-2-one derivatives have been identified as potent inhibitors of Plasmodium cytoplasmic prolyl-tRNA synthetase, highlighting their potential as antimalarial agents. nih.gov

Investigation of Biological Mechanisms and Pathways

Beyond inhibitor development, the this compound scaffold is crucial for creating molecular tools to probe biological mechanisms. These compounds help elucidate the roles of specific enzymes and receptors in cellular signaling and disease progression.

Receptor and Enzyme Binding Affinity Assessments

Assessing the binding affinity of inhibitors is fundamental to understanding their mechanism of action. For SphK inhibitors, it has been demonstrated that the hydroxylated piperidine (B6355638) headgroup, a structure related to hydroxymethyl-pyrrolidine, mimics the binding of the natural substrate sphingosine. acs.org Specifically, the ring nitrogen and the exocyclic hydroxyl group form critical hydrogen bonds with key amino acid residues in the enzyme's active site, such as Asp178 in SphK1. acs.org Similarly, for PD-L1 inhibitors, NMR analysis has been used to confirm the direct binding of compounds containing an (aminomethyl)pyrrolidin-2-one moiety to the target protein. acs.org

Functional Assays in Cellular Systems

To confirm the biological activity of newly developed inhibitors, functional assays in cellular systems are essential. These assays measure the downstream effects of enzyme inhibition within a biological context.

SphK Inhibitors: A dual SphK1/SphK2 inhibitor based on the 2-(hydroxymethyl)pyrrolidine scaffold, compound 22d , was shown to effectively reduce S1P levels in U937 human histiocytic lymphoma cells. nih.govresearchgate.net Another selective SphK2 inhibitor, 14c (SLP9101555), also demonstrated a marked decrease in extracellular S1P levels in U937 cells. nih.govacs.org

NAAA Inhibitors: The functional anti-inflammatory activity of the NAAA inhibitor 4g (E93) was confirmed in a lipopolysaccharide (LPS)-induced acute lung injury model in mice. This effect was blocked by a PPAR-α antagonist, demonstrating the mechanism of action in a complex biological system. nih.gov

PD-L1 Inhibitors: Small-molecule PD-L1 inhibitors featuring a pyrrolidin-2-one solubilizing group were evaluated in cellular assays, where they demonstrated dose-dependent T-cell activation, confirming their immunomodulatory potential. acs.org

SaFabI Inhibitors: The antibacterial activity of SaFabI inhibitors was determined through minimum inhibitory concentration (MIC) tests against various strains of S. aureus. The optimized compound n31 and its chiral form (S)-n31 showed potent and selective activity against MRSA. nih.gov

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to predicting the molecular properties of 4-(hydroxymethyl)pyrrolidin-2-one. These methods allow for the detailed examination of its electronic structure, stability, and spectroscopic characteristics without the need for empirical data, offering insights that can guide experimental work.

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of organic molecules like this compound. mdpi.comresearchgate.net DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to determine the molecule's most stable three-dimensional geometry (optimized structure). nih.govnih.gov

These calculations are crucial for:

Geometric Optimization: Determining the precise bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy state. For the pyrrolidinone ring, this helps to understand its pucker and the orientation of the hydroxymethyl substituent.

Vibrational Analysis: Predicting infrared (IR) and Raman spectra. By calculating the vibrational frequencies, a theoretical spectrum can be generated, which, when compared with experimental data, helps to confirm the molecular structure and the nature of its chemical bonds. researchgate.net

Electronic Property Prediction: DFT is used to calculate various electronic properties, including the distribution of electron density, the molecular electrostatic potential, and the energies of frontier molecular orbitals, which are discussed in subsequent sections. nih.govacs.org

Studies on related pyrrolidinone derivatives demonstrate that DFT is a reliable tool for correlating theoretical calculations with experimental results, such as those from single-crystal X-ray diffraction. nih.govnih.gov

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge distribution, intramolecular and intermolecular bonding, and interaction among bonds within a molecule. wikipedia.orgnih.gov It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). wikipedia.org

For the this compound scaffold, NBO analysis can reveal:

Charge Distribution: Natural Population Analysis (NPA), a feature of NBO, calculates the charge distribution on each atom. In systems containing piperidinium (B107235) and other heterocyclic rings, oxygen and nitrogen atoms typically exhibit negative NBO charges, indicating their electron-donor capabilities. mdpi.com

Intramolecular Interactions: NBO analysis quantifies the stabilization energy (E2) associated with hyperconjugative interactions, such as the delocalization of lone pair electrons from oxygen or nitrogen atoms into adjacent anti-bonding orbitals (e.g., n → σ*). These interactions are crucial for understanding the molecule's conformational stability and reactivity. nih.gov

Hybridization: The analysis determines the hybridization of atomic orbitals (Natural Hybrid Orbitals, NHOs) involved in bonding, providing insight into the nature of the chemical bonds (e.g., p-character of orbitals). nih.gov

While specific NBO and NLO studies on this compound are not extensively documented in public literature, analyses of related heterocyclic compounds show that these methods are invaluable for understanding the electronic landscape that governs molecular interactions. nih.govmdpi.com

Thermochemical studies, both experimental and computational, provide data on the stability and energy of a compound. Using differential scanning calorimetry, a study on the enantiomers of 4-hydroxy-2-pyrrolidone (B119327) determined the melting point phase diagram and calculated the enthalpies of fusion. nih.gov The enthalpy of fusion for the racemic mixture was found to be lower than that of the pure enantiomer, a characteristic of a racemic conglomerate. nih.gov

Computationally, DFT calculations can be used to compute various thermodynamic parameters. For coordination polymers involving related triazole ligands, parameters such as Gibbs free energy (G), enthalpy (H), entropy (S), and heat capacity (Cv) have been calculated to understand the thermodynamics of complex formation. nih.govmdpi.com These theoretical values provide a basis for understanding the stability and spontaneity of reactions involving the molecule.

The five-membered pyrrolidine (B122466) ring of this compound is not planar and can adopt several low-energy conformations, typically described as "envelope" or "twist" forms. The specific conformation affects the spatial orientation of its substituents, which is critical for its interaction with biological targets.

Computational methods, particularly DFT, are used to perform conformational analysis by calculating the relative energies of different possible conformers. In studies of diorganotin(IV) complexes with related ligands, DFT calculations have been used to determine the most stable conformation, such as identifying a cis-conformation at the metal center based on the C-Sn-C bond angles. nih.gov For coordination polymers, computational analysis has revealed the formation of specific structures like 1D zigzag chains. mdpi.com Understanding the preferred conformation of the this compound scaffold is essential for rational drug design and molecular docking studies.

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This indicates a higher polarizability and a greater ability to engage in charge transfer interactions. nih.gov

A large HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity.

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Potential (μ) | μ = -χ | The "escaping tendency" of electrons from a system. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the energy lowering due to maximal electron flow. |

Studies on chalcones and other heterocyclic systems show that these calculated descriptors correlate well with the observed chemical and biological activities. mdpi.comnih.gov For instance, a low hardness and high electrophilicity index suggest a molecule is a good electrophile and likely to be biologically active. nih.gov

Molecular Docking and Simulation Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. This method is instrumental in structure-based drug design, allowing researchers to screen virtual libraries of compounds and understand the molecular basis of ligand-target recognition. The this compound scaffold is frequently investigated in such studies.

Key Findings from Docking Studies:

Acetylcholinesterase (AChE) Inhibition: In the search for treatments for Alzheimer's disease, various pyrrolidin-2-one derivatives have been designed and docked into the active site of AChE. nih.gov Molecular dynamics (MD) simulations, which study the movement of the ligand-protein complex over time, have suggested that these compounds can form stable complexes with AChE. nih.govresearchgate.net Docking scores for some derivatives have been shown to be superior to that of the standard drug donepezil, indicating a strong binding affinity. nih.gov

Sphingosine (B13886) Kinase (SphK) Inhibition: The 2-(hydroxymethyl)pyrrolidine headgroup is a vital component in inhibitors of sphingosine kinases 1 and 2, enzymes implicated in cancer and inflammation. nih.gov Molecular modeling studies show that this moiety forms essential hydrogen bonds with key aspartic acid and serine residues in the active site of both SphK1 and SphK2. nih.gov These interactions, involving both the hydroxyl group and the pyrrolidine nitrogen, are considered the structural basis for the dual inhibitory activity of these compounds. nih.gov

MDM2-p53 Interaction Inhibition: The interaction between MDM2 and the tumor suppressor p53 is a key target in cancer therapy. Spiro[pyrrolidin-3,2-oxindoles] have been investigated as inhibitors of this interaction. scispace.com Molecular docking studies of newly designed compounds into the MDM2 binding site (PDB ID: 4LWU) have identified derivatives with higher binding affinities than known inhibitors like Nutlin-3. scispace.com MD simulations and MM-GBSA calculations further confirm the stability of the ligand-receptor complexes. scispace.com

| Compound Class/Derivative | Target Protein | Docking Score (kcal/mol) | Reference Compound/Score | Source |

|---|---|---|---|---|

| Pyrrolidin-2-one derivative (14a) | AChE (PDB: 4EY7) | -18.59 | Donepezil (-17.257) | nih.gov |

| Pyrrolidin-2-one derivative (14d) | AChE (PDB: 4EY7) | -18.057 | Donepezil (-17.257) | nih.gov |

| Spiro[pyrrolidin-3,2-oxindole] (Pred. 01) | MDM2 (PDB: 4LWU) | -9.4 | Nutlin-3 (-8.2) | scispace.com |

| Chalcone Derivative | Penicillin-Binding Proteins (S. aureus) | -7.40 | Not Specified | mdpi.comresearchgate.net |

These studies consistently highlight that the functional groups on the pyrrolidinone ring, such as the carbonyl oxygen and the hydroxymethyl group, are critical for forming specific hydrogen bonds and other interactions within the target's binding pocket, thereby anchoring the ligand and conferring its biological activity.

Advanced Analytical and Spectroscopic Characterization in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 4-(hydroxymethyl)pyrrolidin-2-one in solution. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

In ¹H NMR spectroscopy, the spectrum reveals characteristic signals for the protons of the hydroxymethyl group (CH₂OH), the three distinct methylene (B1212753) groups (CH₂) within the pyrrolidinone ring, the methine proton (CH) at the C4 position, and the amide proton (NH). The chemical shifts, signal multiplicities (splitting patterns), and integration values are used to piece together the connectivity of the molecule. For instance, the diastereotopic protons of the hydroxymethyl group often appear as a doublet of doublets, coupling to each other and the adjacent C4 proton.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule, including the characteristic carbonyl carbon of the lactam ring, which typically appears significantly downfield.

For chiral derivatives of this compound, advanced NMR techniques like Nuclear Overhauser Effect (n.O.e.) experiments are indispensable. researchgate.netresearchgate.net These experiments can determine the spatial proximity of protons, allowing for the assignment of relative stereochemistry, such as confirming a trans or cis relationship between substituents on the pyrrolidinone ring. researchgate.netresearchgate.net

Table 1: Representative NMR Spectroscopic Data Note: The following is a representative table of expected chemical shifts (δ) in ppm. Actual values may vary depending on the solvent and specific stereoisomer.

| ¹H NMR | Assignment | ¹³C NMR | Assignment |

|---|---|---|---|

| ~7.5-8.0 (br s, 1H) | -NH | ~175-178 | C =O (C2) |

| ~3.5-3.7 (m, 2H) | -CH₂-OH | ~64-66 | -C H₂-OH |

| ~3.2-3.4 (m, 2H) | -N-CH₂- (C5) | ~45-48 | -N-C H₂- (C5) |

| ~2.4-2.6 (m, 1H) | -CH-CH₂OH (C4) | ~38-41 | -C H-CH₂OH (C4) |

Mass Spectrometry (MS) for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and confirm the elemental composition of this compound. google.comgoogle.com Techniques such as electrospray ionization (ESI-MS) are commonly used to generate a protonated molecular ion ([M+H]⁺), whose mass-to-charge ratio (m/z) confirms the compound's molecular weight of 115.13 g/mol . nih.govresearchgate.net

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the precise elemental formula (C₅H₉NO₂), distinguishing it from other compounds with the same nominal mass. Mass spectrometry is also a sensitive tool for assessing compound purity by detecting trace amounts of impurities or byproducts from the synthesis. researchgate.net In more advanced research, tandem mass spectrometry (MS/MS) can be employed to fragment the molecule, providing further structural information and aiding in the study of reaction mechanisms. researchgate.net

Chromatographic Methods for Separation and Purification (e.g., HPLC)

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for the analysis of its purity. google.comgoogle.com High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose. researchgate.net

In a typical analytical setup, reversed-phase HPLC is employed, using a nonpolar stationary phase (like a C18 column) and a polar mobile phase, often a gradient mixture of acetonitrile (B52724) and water. researchgate.net The compound is detected as it elutes from the column, commonly with a UV detector set to a low wavelength (e.g., 220 nm) where the amide bond absorbs. researchgate.net The retention time is a characteristic property of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment. sigmaaldrich.com HPLC is also critical for separating stereoisomers, particularly when a chiral stationary phase is used. researchgate.net For preparative applications, HPLC can be scaled up to isolate the pure compound in larger quantities. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Conformation

When a single crystal of this compound can be grown, single-crystal X-ray crystallography provides the most definitive and unambiguous structural information. nih.gov This powerful technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and torsional angles. nih.gov

For chiral molecules, X-ray crystallography is the gold standard for determining the absolute stereochemistry of each chiral center, resolving any ambiguity that may remain after spectroscopic analysis. researchgate.net The resulting crystal structure offers a detailed view of the molecule's conformation, including the pucker of the five-membered ring, and reveals intermolecular interactions like hydrogen bonding in the crystal lattice. This level of structural detail is invaluable for understanding the molecule's physical properties and its potential interactions in a biological context. nih.govresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 4-(hydroxymethyl)pyrrolidin-2-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves cyclization or functionalization of pyrrolidine precursors. For instance, hydroxymethylation of pyrrolidin-2-one derivatives using formaldehyde or its equivalents under basic conditions (e.g., NaOH in dichloromethane) has been reported to yield the target compound . Key parameters include temperature control (20–40°C), solvent polarity, and catalyst selection. Evidence from analogous pyrrolidine syntheses highlights that yields can drop significantly if side reactions (e.g., over-alkylation) occur; thus, stoichiometric precision and inert atmospheres are critical .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR : Use - and -NMR to confirm the hydroxymethyl group (δ ~3.5–4.0 ppm for CHOH) and lactam carbonyl (δ ~175–180 ppm).

- IR : A strong absorption band near 1670 cm confirms the pyrrolidinone ring’s carbonyl group.

- HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS (expected [M+H] at m/z 116.07) ensures purity and structural validation .

- XRPD : For crystalline batches, X-ray powder diffraction can identify polymorphic forms, with characteristic peaks (e.g., 2θ = 12.5°, 18.7°) .

Q. How does this compound interact with biological systems in preliminary assays?

Methodological Answer: In antimicrobial studies, derivatives of pyrrolidin-2-one exhibit activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption or enzyme inhibition. For this compound, preliminary MIC assays should be conducted in nutrient broth at varying concentrations (1–256 µg/mL), with ampicillin as a positive control. Note that hydroxyl group positioning affects solubility and bioavailability, requiring logP adjustments via prodrug strategies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

Methodological Answer:

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO, -CF) at the 3-position to enhance antimicrobial potency .

- Stereochemistry : Use chiral catalysts (e.g., (S)-BINOL) to synthesize enantiopure derivatives, as stereocenters at C4 influence target binding (e.g., CRF-1 receptor antagonism) .

- Pharmacophore Modeling : Overlay active derivatives in software like Schrödinger to identify critical hydrogen-bonding motifs (e.g., hydroxymethyl interactions with Asp113 in enzyme pockets) .

Q. How should researchers resolve contradictions in reported synthetic yields or bioactivity data?

Methodological Answer:

- Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, catalyst lot variability) and analytical methods (e.g., HPLC calibration).

- Meta-Analysis : Compare datasets from multiple studies. For example, discrepancies in antimicrobial activity may arise from strain-specific resistance or assay pH variations .

- Computational Validation : Use DFT calculations (e.g., Gaussian) to predict reaction pathways or docking studies (AutoDock Vina) to reconcile bioactivity outliers .

Q. What metabolic pathways are predicted for this compound, and how can this inform pharmacokinetic studies?

Methodological Answer:

- Phase I Metabolism : The hydroxymethyl group is susceptible to oxidation by CYP450 enzymes (e.g., CYP3A4), forming a carboxylic acid metabolite. Monitor via LC-MS/MS in liver microsome assays .

- Phase II Conjugation : Glucuronidation at the hydroxyl group is likely; incubate with UDP-glucuronosyltransferase isoforms (UGT1A1, UGT2B7) to confirm .

- In Silico Tools : Use ADMET Predictor™ or SwissADME to estimate bioavailability (%F ≈ 45–60%) and half-life (t ~2–4 h) .

Q. What catalytic applications exist for this compound in asymmetric synthesis?

Methodological Answer: The compound’s hydroxyl and lactam groups can act as hydrogen-bond donors in organocatalysis. For example:

Q. How can computational modeling guide the design of this compound-based inhibitors?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate binding to targets (e.g., HIV protease) using GROMACS to assess stability of key interactions (e.g., hydrogen bonds with catalytic aspartates).

- QSAR : Build regression models correlating substituent electronegativity (Hammett σ) with IC values from kinase inhibition assays .

- Free Energy Perturbation (FEP) : Predict affinity changes (ΔΔG) upon introducing methyl or fluoro groups at specific positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.